2-nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide
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Overview
Description
2-Nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of 2-nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. One common synthetic route includes the following steps:
Formation of the Cyclopenta[b]thiophene Core: : This can be achieved through a cyclization reaction involving thiophene derivatives.
Introduction of the Nitro Group: : The nitration of the cyclopenta[b]thiophene core is performed using nitric acid.
Attachment of the Benzenesulfonamide Group: : This step involves the reaction of the nitro-substituted cyclopenta[b]thiophene with benzenesulfonamide under specific conditions.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. The use of catalysts and controlled reaction conditions is crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
2-Nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions at different positions on the benzene ring.
Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., iron and hydrochloric acid), and various electrophiles or nucleophiles. Major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted benzenesulfonamide derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: : It can be used in the production of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism by which 2-nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the benzenesulfonamide moiety play crucial roles in these interactions, affecting various biological processes and chemical reactions.
Comparison with Similar Compounds
When compared to similar compounds, 2-nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide stands out due to its unique structure and reactivity. Similar compounds include:
2-Nitro-N-(5-oxo-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide
2-Nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-yl)benzenesulfonamide
2-Nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiophen-4-yl)benzenesulfonamide
These compounds share similar structural features but differ in their substitution patterns and reactivity profiles, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-nitro-N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S2/c16-11-7-9(8-5-6-21-13(8)11)14-22(19,20)12-4-2-1-3-10(12)15(17)18/h1-6,9,14H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRXYRMMOAEAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)SC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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